molecular formula C20H23N3O2 B251533 N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B251533
M. Wt: 337.4 g/mol
InChI Key: GDVOKTZIEOLWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a piperazine derivative and is structurally similar to other drugs such as cetirizine and hydroxyzine.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is involved in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its relatively low toxicity and high solubility in water. However, one of the limitations is the lack of extensive studies on its long-term effects and potential side effects.

Future Directions

There are several future directions for research on N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of interest is the development of new derivatives of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential use of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in the treatment of other diseases such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and its long-term effects on the body.
Conclusion:
In conclusion, N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-(2-methylbenzoyl)-1-piperazinecarboxylic acid with 4-aminophenylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide as a white crystalline solid with a melting point of 200-202°C.

Scientific Research Applications

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has also shown promising results in the treatment of neuropathic pain, anxiety, and depression. In addition, N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been studied for its potential use as a radioprotective agent in cancer therapy.

properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C20H23N3O2/c1-15-5-3-4-6-19(15)20(25)23-13-11-22(12-14-23)18-9-7-17(8-10-18)21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24)

InChI Key

GDVOKTZIEOLWED-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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